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molecular formula C16H13ClOS B8545755 Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl-

Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl-

Cat. No. B8545755
M. Wt: 288.8 g/mol
InChI Key: NBRUCFJILBJURC-UHFFFAOYSA-N
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Patent
US06004983

Procedure details

Magnesium (4.94 g, 0.203 mol) under tetrahydrofuran (15 ml) was activated with a grain of iodine and 1,2-dibromoethane (0.4 ml). After the reaction was finished, 10% of a solution of vinylbromide (21.4 g, 0.2 mol) in tetrahydrofuran (70 ml) was added (dry ice-ethanol condenser, nitrogen atmosphere). The reaction started immediately, and the remaining part of the vinylbromide solution was added dropwise under stirring at such a rate (over 45 minutes) as to maintain the temperature at 58-62° C. The mixture was heated at reflux temperature for 30 minutes and then cooled to 30° C. Over 1 h, a solution of 2-chloro-6,11-dihydrodibenzo[b,e]thiepine (28.9 g, 0.1 mol, prepared as described in Es. farmacie 11, 451, 1962) in tetrahydrofuran (70 ml) was added dropwise under stirring (30-35° C.). The mixture was allowed to stand overnight at room temperature and then quenched under cooling (ice and sodium chloride) with a solution of ammonium chloride (21 g) in water (100 ml). Toluene (100 ml) was added, the mixture was filtered and the aqueous layer was extracted with toluene (3×100 ml). The toluene solutions were combined, dried (MgSO4) and evaporated. The residue was crystallised from a mixture of benzene (50 ml) and hexane (100 ml) to give 27.4 g (95%) of 2-chloro-11-vinyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
21.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-chloro-6,11-dihydrodibenzo[b,e]thiepine
Quantity
28.9 g
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH2:6]Br.C(Br)=C.[C:11](=[O:13])=O.C(O)C.[Cl:17][C:18]1[CH:32]=[CH:31][C:21]2[S:22][CH2:23][C:24]3[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=3C[C:20]=2[CH:19]=1>O1CCCC1>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[S:22][CH2:23][C:24]3[CH:25]=[CH:27][CH:28]=[CH:29][C:30]=3[C:11]([CH:5]=[CH2:6])([OH:13])[C:31]=2[CH:32]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21.4 g
Type
reactant
Smiles
C(=C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Br
Step Six
Name
2-chloro-6,11-dihydrodibenzo[b,e]thiepine
Quantity
28.9 g
Type
reactant
Smiles
ClC1=CC2=C(SCC3=C(C2)C=CC=C3)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 2) °C
Stirring
Type
CUSTOM
Details
under stirring at such a rate (over 45 minutes) as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C
WAIT
Type
WAIT
Details
Over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
under stirring (30-35° C.)
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched
TEMPERATURE
Type
TEMPERATURE
Details
under cooling (ice and sodium chloride) with a solution of ammonium chloride (21 g) in water (100 ml)
ADDITION
Type
ADDITION
Details
Toluene (100 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from a mixture of benzene (50 ml) and hexane (100 ml)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC2=C(SCC3=C(C2(O)C=C)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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